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Compound of Interest

Compound Name: Sodium Tartrate

Cat. No.: B3434845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of sodium tartrate in electroplating baths for copper deposition. Sodium tartrate
serves as a key complexing agent, influencing the stability of the plating bath and the quality of

the deposited copper layer.

Introduction
Copper electroplating is a critical process in various fields, including electronics, materials

science, and the manufacturing of drug delivery systems. The quality of the copper deposit is

highly dependent on the composition of the electroplating bath. Sodium tartrate, often used in

the form of potassium sodium tartrate (Rochelle salt), is a widely employed additive in alkaline

copper plating baths. It acts as a complexing agent, forming stable complexes with copper

ions. This complexation prevents the precipitation of copper hydroxide in alkaline solutions and

helps to control the rate of copper deposition, leading to smoother and more uniform coatings.

The use of tartrate-based baths is a safer alternative to traditional cyanide-based baths.

Research indicates that the presence of tartrate in the electrolyte can limit the hydrogen

evolution reaction and impede the reduction of copper ions on the electrode surface.[1][2] This

controlled deposition process is crucial for achieving desired film properties such as good

adhesion, uniform thickness, and specific surface morphology.
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Experimental Protocols
Preparation of Alkaline Copper-Tartrate Electroplating
Bath
This protocol describes the preparation of a standard alkaline copper electroplating bath using

sodium tartrate as the primary complexing agent.

Materials:

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium tartrate (Na₂C₄H₄O₆·2H₂O) or Potassium sodium tartrate (KNaC₄H₄O₆·4H₂O -

Rochelle salt)

Sodium hydroxide (NaOH)

Deionized water

Equipment:

Glass beaker

Magnetic stirrer and stir bar

pH meter

Heating plate (optional)

Graduated cylinders

Weighing balance

Procedure:

Dissolve Sodium Tartrate: In a glass beaker, dissolve the desired amount of sodium
tartrate in deionized water with continuous stirring. Gentle heating may be applied to

facilitate dissolution.
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Add Copper Sulfate: Slowly add the copper (II) sulfate pentahydrate to the tartrate solution

while stirring continuously. A clear, deep blue solution should form as the copper ions are

complexed by the tartrate.

Adjust pH: Carefully add a solution of sodium hydroxide (e.g., 1 M) dropwise to the copper-

tartrate solution to adjust the pH to the desired alkaline range (typically pH 9-13).[3] Monitor

the pH using a calibrated pH meter. The solution will change color as the pH increases.

Final Volume Adjustment: Add deionized water to reach the final desired volume of the

plating bath.

Filtration (Optional): For high-purity applications, filter the solution to remove any undissolved

impurities.

Example Bath Composition:

Component Concentration (g/L)

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) 20 - 40

Potassium Sodium Tartrate (Rochelle Salt) 40 - 80

Sodium Hydroxide (NaOH) To adjust pH to 11-12.5

Copper Electroplating Protocol
This protocol outlines the steps for electroplating a conductive substrate using the prepared

alkaline copper-tartrate bath.

Materials:

Alkaline copper-tartrate electroplating bath

Substrate to be plated (e.g., steel, brass)

Pure copper anode

Deionized water
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Appropriate cleaning and activation solutions (e.g., degreaser, acid dip)

Equipment:

Electroplating tank (beaker or specialized cell)

DC power supply

Anode and cathode holders

Connecting wires with alligator clips

Magnetic stirrer (optional, for agitation)

Procedure:

Substrate Preparation:

Thoroughly clean the substrate to remove any grease, oil, or oxides. This typically involves

a degreasing step followed by an acid dip to activate the surface.

Rinse the substrate with deionized water after each cleaning step.

Electroplating Setup:

Pour the copper-tartrate electroplating bath into the plating tank.

Place the pure copper anode and the prepared substrate (cathode) into the bath, ensuring

they are parallel to each other and do not touch.

Connect the anode to the positive terminal and the cathode to the negative terminal of the

DC power supply.

Electrodeposition:

Turn on the DC power supply and adjust the current density to the desired value.

The deposition time will depend on the desired thickness of the copper coating.
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Gentle agitation of the bath can improve the uniformity of the deposit.

Post-Treatment:

Once the desired plating time is reached, turn off the power supply.

Remove the plated substrate from the bath and rinse it thoroughly with deionized water.

Dry the plated substrate using a stream of air or in a desiccator.

Data Presentation
The following tables summarize the influence of various parameters on the copper deposition

process in tartrate-containing baths.

Table 1: Effect of Bath Composition and Operating Parameters on Deposition Rate (Electroless

Plating)

CuSO₄·
5H₂O
(g/L)

Potassi
um
Sodium
Tartrate
(g/L)

EDTA·2
Na (g/L)

HCHO
(ml/L)

pH
Temper
ature
(°C)

Depositi
on Rate
(µm/h)

Referen
ce

5.0 5.0 21 16 12.75 50 3.4 [4]

16 30 20 5 12.5-13.0 40-50 - [4]

Table 2: Influence of Operating Parameters on Copper Deposit Properties (General

Electroplating)
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Parameter Range/Value Effect on Deposit

Current Density Low
Can lead to porous films with

defects.[5]

High

Can result in denser films with

smaller grains.[5] However,

excessively high current can

lead to spongy or dendritic

deposits.[5] High current

densities can also cause

"burning" and dullness without

proper agitation.

pH 9.0 - 13.0

The optimal pH for alkaline

baths can range from 9.0 to

13.0.[3] Increasing the pH up

to a certain point can increase

the deposition rate.[6] Very

high pH can cause

precipitation of metal

hydroxides, reducing plating

efficiency.[7]

Temperature 40 - 60 °C

Higher temperatures generally

increase the rate of deposition.

[8]

Agitation Present

Proper agitation helps in

obtaining maximum brightness

and prevents high-current-

density burning.

Diagrams
Logical Workflow for Bath Preparation and
Electroplating
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Caption: Workflow for copper electroplating bath preparation and the subsequent plating

process.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3434845?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Copper Ion Complexation by Tartrate
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Caption: Simplified representation of copper ion complexation by tartrate and subsequent

reduction at the cathode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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